3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide
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Overview
Description
3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a cyclopentyl group, a fluorobenzyl group, and a pyrrolidinone moiety. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidinone ring.
Introduction of the Fluorobenzyl Group: This step involves the alkylation of the pyrrolidinone ring with a fluorobenzyl halide under basic conditions.
Attachment of the Cyclopentyl Group:
Final Coupling: The final step involves the coupling of the intermediate with propanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe or tool compound for studying biological processes.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-3-cyclopentyl-N-{[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]methyl}propanamide
- 3-Cyclopentyl-N-{[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]methyl}-N-pentylpropanamide
Uniqueness
3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide is unique due to its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, or pharmacokinetic properties.
Properties
IUPAC Name |
3-cyclopentyl-N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c21-18-8-5-16(6-9-18)13-23-14-17(11-20(23)25)12-22-19(24)10-7-15-3-1-2-4-15/h5-6,8-9,15,17H,1-4,7,10-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXSXBGPZKIOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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